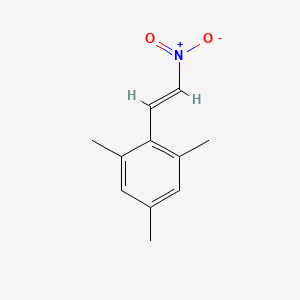

2,4,6-Trimethyl-beta-nitrostyrene

Description

BenchChem offers high-quality 2,4,6-Trimethyl-beta-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-beta-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

116272-77-6 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-[(E)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |

InChI Key |

AFHLPYVSGULXDW-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |

Origin of Product |

United States |

Radical Addition Elimination Pathway:

This is one of the most common mechanisms in denitrative cross-couplings. mdpi.com The pathway is initiated by the generation of a radical species from a precursor. This radical then adds to the double bond of the β-nitrostyrene. The resulting intermediate is a benzylic radical, which subsequently eliminates the nitro group (as a nitrogen dioxide radical, •NO₂) to form the final, more stable, substituted alkene product. mdpi.com

A variety of radical precursors and initiators have been successfully employed in these reactions. For instance, reactions with Hantzsch esters initiated by AIBN (Azobisisobutyronitrile) in hot dibutyl ether have been used to synthesize a broad range of β-substituted styrenes. mdpi.com Similarly, aryl radicals generated from aryl diazonium salts, aryl peroxides, or aryl hydrazines can participate in this sequence to yield stilbenes. mdpi.com

Table 1: Examples of Radical Denitrative Cross-Coupling Reactions of β-Nitrostyrenes

| Coupling Partner (Radical Source) | Initiator/Promoter | Product Type | Reference |

|---|---|---|---|

| Aryl sulfonyl hydrazides | Iodine / TBHP or AIBN / aq. TBHP | Vinyl sulfones | mdpi.com |

| Hantzsch esters | AIBN | β-Substituted styrenes | mdpi.com |

| Aryl peroxides | Heat | Stilbenes | mdpi.com |

| Aryl hydrazines | - | Stilbenes | mdpi.com |

| Aromatic aldehydes | N-hydroxyphthalimide (organophotocatalyst) / White LED | Chalcones | mdpi.com |

Organometallic Mediated Pathways:

Another significant route involves the reaction of β-nitrostyrenes with organometallic reagents. These reactions can proceed through different mechanisms. One proposed pathway involves a regioselective 1,2-addition of the organometallic compound to the nitro group, which is then followed by migration and elimination of a nitrate (B79036) anion to yield the alkene. mdpi.com This mechanism has been suggested for organomanganese derivatives. mdpi.com

Alternatively, reactions with organozinc and organogallium compounds have been shown to effectively substitute the nitro group. researchgate.net These reactions can be highly efficient, sometimes proceeding under microwave irradiation without the need for an additional catalyst, which is a notable advantage. mdpi.com

Table 2: Organometallic Reagents in Denitrative Cross-Coupling of β-Nitrostyrenes

| Organometallic Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Organozinc iodides | Microwave irradiation | β-Substituted styrenes | mdpi.com |

| Alkylgallium compounds | - | β-Alkylated styrenes | researchgate.net |

| Organomanganese derivatives | - | β-Substituted styrenes | mdpi.com |

Other Denitration Pathways:

Denitration can also be a key step in more complex, multi-step reaction sequences. For example, in the synthesis of trisubstituted pyrroles, a formal [3+2] cycloaddition between 2H-azirines and a β-nitrostyrene under visible light photoredox catalysis is followed by a base-mediated denitration step to achieve aromatization.

Furthermore, the reduction of the nitro group itself is a well-established transformation, although it does not typically replace the nitro group with another substituent in the same way as denitrative coupling. Instead, it transforms the functionality. Common methods include catalytic hydrogenation (e.g., using Pd/C, Raney Nickel) or reduction with metals in acidic media (e.g., Fe, Sn, Zn with HCl), which convert the nitro group to a primary amine (e.g., phenethylamine). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com While this is a reduction rather than a substitution, it represents a pathway for the chemical transformation of the nitro group, effectively removing its original electronic influence and structure.

Applications As Precursors in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Scaffolds

2,4,6-Trimethyl-beta-nitrostyrene serves as an important initial material for the synthesis of complex organic compounds. bohrium.com Its electron-deficient nature makes it highly susceptible to nucleophilic attacks, particularly Michael additions, which is a cornerstone reaction in the formation of new carbon-carbon bonds. beilstein-journals.orgnih.gov This reactivity allows chemists to introduce a variety of functional groups and build intricate carbon skeletons. The presence of the three methyl groups on the benzene (B151609) ring provides steric bulk, which can influence the stereochemical outcome of reactions, and also serves as a handle for further functionalization. The versatility of β-nitrostyrenes, including the 2,4,6-trimethyl substituted variant, is widely recognized in synthetic organic chemistry for their role as precursors to a range of pharmaceutical agents and agrochemicals. rawdatalibrary.net

Synthesis of Substituted Phenethylamines and Related Arylalkylamines (as chemical transformation pathways)

One of the most significant applications of β-nitrostyrenes, including 2,4,6-trimethyl-beta-nitrostyrene, is in the synthesis of substituted phenethylamines. beilstein-journals.orgnih.gov This class of compounds is the backbone of many natural and synthetic molecules with pronounced biological activities. nih.gov The primary transformation involves the reduction of both the carbon-carbon double bond and the nitro group to yield the corresponding saturated primary amine. beilstein-journals.orgnih.gov

Various reduction methods have been developed to achieve this transformation. A common and inexpensive route involves the use of reducing agents to convert the α,β-unsaturated nitroalkene to the corresponding aminoalkane. beilstein-journals.orgnih.gov For instance, a one-pot procedure using sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) has been shown to be effective for the reduction of substituted β-nitrostyrenes to phenethylamines in high yields and under mild conditions. beilstein-journals.orgnih.gov This method avoids the need for harsh reagents or high pressures. beilstein-journals.orgnih.gov Other methods include catalytic hydrogenation using catalysts like palladium on charcoal. mdma.ch The choice of reducing agent and reaction conditions can be tailored to achieve the desired product with high efficiency.

Table 1: Reduction of β-Nitrostyrenes to Phenethylamines

| Precursor | Reducing System | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted β-nitrostyrenes | NaBH₄/CuCl₂ | Substituted Phenethylamines | 62–83% | nih.gov |

| β-Nitrostyrene | H₂/Pd-C, EtOH-HCl | 2-Phenylethan-1-amine hydrochloride | High Yield | mdma.ch |

Regioselective and Stereoselective Synthesis of Nitrogen Heterocycles

The reactivity of 2,4,6-trimethyl-beta-nitrostyrene extends to the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. rawdatalibrary.net These structures are prevalent in many natural products and pharmaceuticals. nih.gov The ability to control the regioselectivity and stereoselectivity of these reactions is crucial for accessing specific isomers with desired biological activities. nih.gov

Pyrrole (B145914) derivatives are a significant class of heterocycles with a wide range of biological and pharmacological activities. bohrium.com 2,4,6-Trimethyl-beta-nitrostyrene is a valuable substrate in multicomponent reactions (MCRs) for the synthesis of polysubstituted pyrroles. bohrium.comconsensus.app MCRs are highly efficient processes that allow for the formation of complex products in a single step from three or more starting materials, offering advantages such as high atom economy, reduced waste, and operational simplicity. bohrium.com

In a typical MCR for pyrrole synthesis, 2,4,6-trimethyl-beta-nitrostyrene can react with a 1,3-dicarbonyl compound and a primary amine. ccspublishing.org.cn The reaction often proceeds through a series of steps including a Michael addition of the enamine (formed from the amine and dicarbonyl compound) to the nitrostyrene (B7858105), followed by intramolecular cyclization and elimination to form the pyrrole ring. ccspublishing.org.cn Various catalysts, including gold(I) complexes, can be employed to promote these transformations under mild conditions. ccspublishing.org.cn Another approach involves the reaction of an enaminone, derived from primary amines and diketene, with nitrostyrene to produce highly functionalized pyrroles in excellent yields without the need for a catalyst. organic-chemistry.org

Table 2: Multicomponent Synthesis of Pyrrole Derivatives from β-Nitrostyrenes

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-nitrostyrene, 1,3-dicarbonyl compound, primary amine | Ph₃PAuCl/AgOTf, EtOH, r.t. | Polysubstituted pyrrole | Good to excellent | ccspublishing.org.cn |

The versatility of 2,4,6-trimethyl-beta-nitrostyrene also extends to the synthesis of other important nitrogen heterocycles like quinolines and imidazo[1,2-a]pyridines.

Quinolines are a class of bicyclic aromatic compounds that form the core of many natural and synthetic bioactive molecules. researchgate.net While direct synthesis of quinolines from 2,4,6-trimethyl-beta-nitrostyrene is less commonly reported, the phenethylamine (B48288) derivatives obtained from its reduction can be precursors to tetrahydroisoquinolines through reactions like the Pictet-Spengler reaction. mdma.ch Various methods exist for quinoline (B57606) synthesis, often involving the cyclization of anilines with α,β-unsaturated carbonyl compounds or related precursors. iipseries.orgnih.gov

Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. rsc.org The synthesis of this scaffold can be achieved through various strategies, including multicomponent reactions. nih.gov For example, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, with air serving as the oxidant. organic-chemistry.org This highlights a potential pathway where 2,4,6-trimethyl-beta-nitrostyrene could be utilized as the nitroolefin component.

While the focus is on nitrogen heterocycles, the reactivity of precursors derived from 2,4,6-trimethyl-beta-nitrostyrene can also be applied to the synthesis of oxygen-containing heterocycles like benzofurans . Benzofuran (B130515) derivatives are known for their diverse biological activities. nih.gov The synthesis of benzofurans often involves the cyclization of appropriately substituted phenols. researchgate.net For instance, α-phenoxy ketones can undergo cyclodehydration to form benzofurans. researchgate.net While a direct route from 2,4,6-trimethyl-beta-nitrostyrene is not explicitly detailed, its derivatives could potentially be transformed into intermediates suitable for benzofuran synthesis.

Chroman systems, another class of oxygen-containing heterocycles, can also be synthesized through various routes. The specific application of 2,4,6-trimethyl-beta-nitrostyrene in chroman synthesis is not extensively documented in the provided search results.

The synthetic utility of β-nitrostyrenes is not limited to the aforementioned heterocycles. They serve as precursors for a wide variety of other nitrogen-containing ring systems. rawdatalibrary.net For instance, they can be used in the synthesis of nitro-Mannich bases, which are valuable intermediates for constructing various heterocyclic compounds. chemisgroup.us The reaction of β-nitrostyrene with amines and formaldehyde (B43269) can lead to these bases. chemisgroup.us Furthermore, the development of synthetic methodologies using β-nitrostyrenes continues to expand, providing access to a broader range of N-heterocycles through cascade reactions, C-H activation, and other novel synthetic strategies. rawdatalibrary.net These methodologies are crucial for expanding the chemical space available for drug discovery programs. rawdatalibrary.netnih.gov

Advanced Spectroscopic and Solid State Structural Characterization

Single-Crystal X-ray Diffraction Analysis of trans-2-(2,4,6-Trimethylphenyl)-1-nitroethylene

Determination of Crystallographic Parameters and Space Group

The single-crystal X-ray diffraction analysis of trans-2-(2,4,6-trimethylphenyl)-1-nitroethylene reveals that it crystallizes in the triclinic space group P-1. This space group is centrosymmetric, meaning that the crystal lattice possesses an inversion center. The crystallographic parameters for the unit cell have been determined with high precision.

| Parameter | Value |

|---|---|

| Space Group | P-1 |

Analysis of Intramolecular Conformation and Torsion Angles

The steric hindrance imposed by the ortho-methyl groups on the 2,4,6-trimethylphenyl ring significantly influences the intramolecular conformation of the molecule. This steric strain prevents the phenyl ring and the nitrovinyl group from being coplanar. The dihedral angle between the plane of the trimethylphenyl ring and the plane of the nitroethylene (B32686) moiety is a critical parameter defining this conformation. For trans-2-(2,4,6-trimethylphenyl)-1-nitroethylene, this dihedral angle has been determined to be 19.7°. This deviation from planarity is a direct consequence of the steric repulsion between the ortho-methyl groups and the vinylic hydrogen atom.

A detailed analysis of the torsion angles within the molecule provides further insight into its three-dimensional structure. The torsion angles describe the rotation around specific single bonds.

| Atoms Involved (Torsion Angle) | Angle (°) |

|---|---|

| C(2)-C(1)-C(ar)-C(ar) | Data not available in searched literature |

| C(1)-C(ar)-C(ar)-C(Me) | Data not available in searched literature |

| C(1)-C(2)-N(1)-O(1) | Data not available in searched literature |

| C(1)-C(2)-N(1)-O(2) | Data not available in searched literature |

Note: Specific torsion angle values were not available in the public domain based on the conducted literature search.

Characterization of Intermolecular Interactions in the Crystal Lattice (e.g., C-H···O Short Contacts, π-π Stacking Interactions)

C-H···O Short Contacts: The crystal structure reveals the presence of intermolecular C-H···O short contacts. These interactions occur between the hydrogen atoms of the methyl groups on the trimethylphenyl ring and the oxygen atoms of the nitro group of adjacent molecules. These hydrogen bonds, although weaker than conventional O-H···O or N-H···O hydrogen bonds, contribute significantly to the stability of the crystal lattice.

π-π Stacking Interactions: Another significant intermolecular force observed in the crystal packing is the π-π stacking interaction. These interactions occur between the aromatic trimethylphenyl rings of neighboring molecules. The electron-rich π-systems of the aromatic rings align in a parallel-displaced or T-shaped manner, contributing to the cohesive energy of the crystal. These stacking interactions are a common feature in the crystal structures of aromatic compounds.

Together, the C-H···O short contacts and π-π stacking interactions create a robust three-dimensional network, holding the molecules in a well-defined and stable crystalline arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (excluding basic identification)

While basic ¹H and ¹³C NMR spectroscopy are routinely used for the structural confirmation of 2,4,6-trimethyl-beta-nitrostyrene, advanced NMR techniques have the potential to provide deeper mechanistic insights into its reactivity, conformational dynamics, and interactions in solution. Such studies, however, were not found to be available in the public domain through the conducted searches.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the through-space proximity of protons. For a sterically hindered molecule like 2,4,6-trimethyl-beta-nitrostyrene, these experiments could provide valuable information on the preferred solution-state conformation and the dynamics of rotation around the C-C single bond connecting the phenyl ring and the vinyl group.

Furthermore, advanced NMR techniques can be utilized to study reaction mechanisms. For instance, in-situ NMR monitoring of reactions involving 2,4,6-trimethyl-beta-nitrostyrene could allow for the detection of transient intermediates and the determination of reaction kinetics. Isotope labeling studies combined with NMR spectroscopy could also elucidate reaction pathways and transition states.

Despite the potential of these advanced NMR methods, specific studies providing such mechanistic insights for 2,4,6-trimethyl-beta-nitrostyrene are not currently reported in the scientific literature based on the performed search.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trimethyl β Nitrostyrene and β Nitrostyrenes

Quantum Chemical Calculations (e.g., DFT, MP2 levels of theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the molecular and electronic properties of β-nitrostyrenes. nih.govstackexchange.com These methods are used to predict geometries, energies, and a host of other molecular characteristics with a good degree of accuracy. nih.govresearchgate.net

DFT methods, such as B3LYP, are widely employed to study the reactivity and electronic structure of β-nitrostyrene derivatives. growingscience.comresearchgate.net For instance, calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been utilized to analyze electron density distribution and reaction energetics in related systems. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results, and various combinations are often tested to ensure accuracy. rsc.org

MP2 theory, a post-Hartree-Fock method, is valuable for capturing electron correlation effects, which are important for accurately describing non-covalent interactions and relative energies of different conformers. nih.govnih.gov While computationally more demanding than DFT, MP2 provides a higher level of theory that can be critical for certain applications. nih.gov

Electronic Structure Analysis (e.g., ELF, AIM Topological Analyses)

The electronic structure of β-nitrostyrenes can be deeply analyzed using methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM). These techniques provide a detailed picture of electron distribution and bonding within a molecule. researchgate.netcanterbury.ac.uk

Electron Localization Function (ELF) analysis partitions the molecular space into regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. researchgate.netresearchgate.net This method is useful for visualizing and quantifying the nature of chemical bonds and can reveal unusual bonding patterns. researchgate.net For example, in electrophilic aromatic substitution reactions, ELF analysis can help predict the favored positions for attack by identifying regions of localized electron density. researchgate.net

Atoms in Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. Key to this analysis is the concept of the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the chemical bond. mdpi.com For instance, a negative Laplacian typically indicates a covalent bond, while a positive value is characteristic of closed-shell interactions like ionic bonds or van der Waals forces. mdpi.com

Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical reactivity indices that help in understanding and predicting the course of chemical reactions. mdpi.comnih.govnih.gov These indices are derived from the change in energy with respect to the number of electrons. rsc.org

Key global reactivity indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. growingscience.com

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. growingscience.commdpi.com

Nucleophilicity (N): Describes the electron-donating capability of a molecule. mdpi.com

These global indices are valuable for classifying reactants as electrophiles or nucleophiles. For example, studies on the cycloaddition reactions of β-nitrostyrene analogues have shown that they generally act as electrophiles. growingscience.com The substitution pattern on the aromatic ring significantly influences these indices; electron-donating groups decrease electrophilicity, while electron-withdrawing groups increase it. growingscience.com

Local reactivity indices, such as the Fukui function and Parr functions (Pk+ and Pk-) , pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. mdpi.compku.edu.cn These functions are crucial for understanding regioselectivity in reactions. For instance, in the [3+2] cycloaddition of benzonitrile (B105546) N-oxide to β-nitrostyrenes, analysis of the Parr functions correctly predicted that the most electrophilic center is the Cα carbon of the nitroalkene, leading to the formation of 4-nitro-substituted Δ2-isoxazolines. growingscience.com

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| p-Dimethylamine-β-nitrostyrene | 2.15 | |||

| p-Nitro-β-nitrostyrene | 3.70 |

Conformational Landscape and Internal Rotation Barriers

The biological activity and reactivity of β-nitrostyrenes are closely linked to their three-dimensional structure. bohrium.com Computational methods are essential for exploring the conformational landscape, identifying stable conformers, and calculating the energy barriers for internal rotations. bohrium.comresearchgate.net

For β-nitrostyrene and its derivatives, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the phenyl ring and the vinyl group, and the C-C single bond of the vinyl group itself. The planarity of the molecule is a balance between the stabilizing effect of π-electron delocalization, which favors a planar structure, and steric hindrance from substituents, which can cause deviations from planarity. bohrium.com

Studies combining Raman spectroscopy with ab initio MO calculations have shown that the conformational preferences in β-nitrostyrenes are primarily determined by electrostatic factors and intramolecular interactions. bohrium.com For example, crystal structure analyses of some β-nitrostyrenes have revealed dynamic disorder at room temperature, with molecules occupying two different conformations. This dynamic behavior is attributed to a pedal motion in the crystalline state, which can be frozen at low temperatures. rsc.org

The energy barriers for these internal rotations can be calculated by constructing a potential energy profile for the rotation of a specific dihedral angle. These barriers provide insight into the likelihood of interconversion between different conformers at a given temperature. researchgate.net

Reaction Mechanism Dissection via Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. numberanalytics.comnumberanalytics.com By exploring the PES, chemists can identify reactants, products, intermediates, and transition states, thereby elucidating the detailed mechanism of a chemical reaction. numberanalytics.comnih.gov The minimum energy path (MEP) on the PES connects reactants to products via the lowest energy route. numberanalytics.com

Computational methods like DFT and post-Hartree-Fock methods are used to construct the PES. numberanalytics.com The accuracy of the PES is critical for reliable predictions of reaction dynamics. nih.gov

Transition State Characterization and Activation Enthalpies

A transition state (TS) corresponds to a saddle point on the PES, representing the highest energy point along the reaction coordinate. nih.govyoutube.com Locating and characterizing the TS is a key step in understanding a reaction mechanism. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy (or activation enthalpy, ΔH‡), which determines the rate of the reaction. researchgate.netosti.gov Computational chemistry allows for the direct calculation of these activation barriers. For example, in the thermal decomposition of nitroalkanes, DFT calculations have been used to determine the activation enthalpies for the elimination of HNO2, showing good agreement with experimental values. researchgate.net

The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in a study of the SN2 reaction of CH3Cl with Cl-, the PES was used to visualize the geometry of the transition state. researchgate.net

| Reaction | Computational Method | Calculated Activation Enthalpy (kJ/mol) | Experimental Activation Energy (kJ/mol) |

|---|---|---|---|

| HNO₂ elimination from nitroethane | Various ab initio and DFT methods | Agrees well with experimental value | 188.3 |

Analysis of Non-Covalent Interactions in Transition States

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in stabilizing molecular structures, including transition states. mdpi.comrsc.org The subtle interplay of these weak interactions can significantly influence the stereochemistry and rate of a reaction.

The analysis of non-covalent interactions in transition states can be performed using various computational techniques. AIM theory, for example, can identify and characterize these interactions through the properties of the electron density at the bond critical points. mdpi.com A positive value of the Laplacian of the electron density (∇²ρBCP) combined with a positive total energy density (HBCP) is indicative of weak, closed-shell interactions. mdpi.com

Understanding these interactions is particularly important in catalysis, where the catalyst often stabilizes the transition state through a network of non-covalent bonds. nih.gov For example, in organocatalyzed reactions, hydrogen bonding between the catalyst and the substrate can lower the activation energy by stabilizing the developing charge in the transition state.

Structure-Reactivity Relationship Studies (focus on chemical and electrochemical properties)

Computational and theoretical studies have been instrumental in elucidating the structure-reactivity relationships of β-nitrostyrenes. The reactivity of these compounds is profoundly influenced by the electronic and steric nature of substituents on both the aromatic ring and the β-carbon of the nitrovinyl group.

The electrochemical behavior of β-nitrostyrene derivatives is highly sensitive to the electronic properties of substituents on the phenyl ring. uchile.clresearchgate.net Studies involving techniques like cyclic voltammetry and differential pulse polarography have shown a direct correlation between the electron-donating or electron-withdrawing nature of a substituent and the reduction potential of the nitro group. uchile.cl An increase in the electron-donating character of a substituent, such as a methoxy (B1213986) or hydroxyl group, makes the reduction potential more negative. uchile.clresearchgate.net This is because electron-donating groups increase the electron density on the molecule, making the addition of an electron (reduction) less favorable. Conversely, electron-withdrawing groups are expected to make the reduction potential less negative.

A linear correlation has been established between the half-wave potential (E₁/₂) of para-substituted β-nitrostyrenes and the Hammett substituent constant (σp). uchile.clresearchgate.net This relationship demonstrates that the electrochemical behavior is governed by the molecular structure and electron density distribution, similar to how these factors control rates and equilibria in homogeneous chemical reactions. uchile.clresearchgate.net

For 2,4,6-trimethyl-β-nitrostyrene, the three methyl groups act as electron-donating substituents. This electronic effect increases the electron density on the aromatic ring and, by extension, the entire conjugated system. Consequently, 2,4,6-trimethyl-β-nitrostyrene is expected to have a more negative reduction potential compared to unsubstituted β-nitrostyrene, making it more difficult to reduce.

Steric effects also play a crucial role. The introduction of a methyl group at the β-position of the styrene (B11656) moiety (β-methyl-β-nitrostyrenes) causes the reduction potential to shift to more negative values compared to their unsubstituted counterparts. uchile.clresearchgate.net This is attributed to increased steric hindrance that forces the phenyl ring and the nitrovinyl group out of planarity, thereby decreasing π-conjugation. uchile.clresearchgate.net In 2,4,6-trimethyl-β-nitrostyrene, the two ortho-methyl groups cause significant steric hindrance, which likely disrupts the coplanarity between the benzene (B151609) ring and the nitrovinyl side chain. This reduced conjugation would further contribute to making its reduction more difficult.

Computational studies using Density Functional Theory (DFT) have quantified these electronic properties. The global electrophilicity index (ω) is a key descriptor of reactivity. For para-substituted β-nitrostyrenes, the electrophilicity increases with the electron-withdrawing strength of the substituent. researchgate.net For instance, the global electrophilicity (ω) for p-nitro-β-nitrostyrene is 3.70 eV, while for the p-dimethylamine substituted analogue, it is 2.15 eV, classifying them as strong electrophiles. researchgate.net This highlights the wide range of reactivity achievable through substitution.

The chemical reactivity in reactions such as Michael additions and cycloadditions is also governed by these structural features. nih.gov The strongly electron-withdrawing nitro group makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. nih.gov However, substituents can modulate this reactivity. An ortho-hydroxy group, for example, can lead to unusual reaction pathways, such as C-C bond cleavage following a conjugate addition, due to intramolecular interactions. nih.gov For 2,4,6-trimethyl-β-nitrostyrene, the steric bulk of the ortho-methyl groups can hinder the approach of nucleophiles or reactants to the double bond, potentially lowering reaction rates compared to less hindered analogues.

| Substituent (para-position) | Substituent Nature | Effect on Reduction Potential (E₁/₂) | Global Electrophilicity (ω) in eV | Reference |

|---|---|---|---|---|

| -N(CH₃)₂ | Strongly Electron-Donating | More Negative | 2.15 | uchile.clresearchgate.net |

| -OCH₃ | Electron-Donating | More Negative | 2.53 | uchile.clresearchgate.net |

| -H | Neutral | Reference Value | 2.81 | uchile.clresearchgate.net |

| -Cl | Weakly Electron-Withdrawing | Less Negative | 3.06 | uchile.clresearchgate.net |

| -CN | Electron-Withdrawing | Less Negative | 3.50 | uchile.clresearchgate.net |

| -NO₂ | Strongly Electron-Withdrawing | Less Negative | 3.70 | uchile.clresearchgate.net |

Solvent Effects on Reaction Energetics and Pathways

The solvent environment can significantly alter the energetics, mechanisms, and outcomes of reactions involving β-nitrostyrenes. Computational studies often compare reaction pathways in the gas phase and in various solvents to understand their influence.

In a theoretical investigation of the reaction between β-nitrostyrene and benzaldehyde, reaction routes were explored in the gas phase and in solvents of varying polarity: dimethylformamide (DMF), methanol (B129727), and water. researchgate.net Such studies help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation barriers and thermodynamic favorability of different pathways.

Solvent polarity is a critical factor. For the lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene, a clear correlation was observed between solvent polarity and reaction efficiency. mdpi.com Polar solvents like ethanol (B145695) and acetonitrile (B52724) resulted in significantly higher product yields compared to non-polar solvents such as dichloromethane (B109758) and n-hexane. mdpi.com While acetonitrile gave a slightly higher yield (95%), ethanol was chosen as the optimal solvent for its greener credentials, providing a high yield of 92%. mdpi.com This suggests that polar solvents may better stabilize the polar intermediates or transition states involved in the reaction mechanism.

The choice of solvent can also influence reaction mechanisms. Kinetic studies of the Michael-type addition of cyclic secondary amines to β-nitrostyrenes in acetonitrile revealed a mechanism involving both uncatalyzed and amine-catalyzed pathways. acs.org The specific nature of the solvent can affect the rates of these competing pathways.

In [3+2] cycloaddition reactions, the mechanism can shift based on the electronic nature of the reactants. While many of these reactions proceed via a one-step mechanism, the use of strongly electrophilic nitroethylenes can favor a two-step pathway involving a zwitterionic intermediate. rsc.org The stability of such a charged intermediate would be highly dependent on the solvating power of the medium. Molecular Electron Density Theory (MEDT) studies have been used to analyze these reaction profiles, but the inclusion of solvent models is crucial for accurately predicting reactivity and selectivity. rsc.org

For the synthesis of nitrostyrenes themselves, such as a trimethoxy-substituted analogue, the solvent plays a key role in reaction time, yield, and purity. Acetic acid can enhance the solubility of ionic intermediates, permitting reactions at room temperature, while non-polar solvents like toluene (B28343) may require higher temperatures. The choice of solvent is also critical for the purification process; for example, methanol is ideal for recrystallization to achieve high purity.

| Solvent | Polarity (Dielectric Constant, ε) | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile | 37.5 | 95 | mdpi.com |

| Ethanol | 24.5 | 92 | mdpi.com |

| Tetrahydrofuran (THF) | 7.5 | 73 | mdpi.com |

| Acetone | 20.7 | 65 | mdpi.com |

| Dichloromethane (DCM) | 8.9 | 48 | mdpi.com |

| n-Hexane | 1.9 | 35 | mdpi.com |

Catalysis in the Synthesis and Transformation of β Nitrostyrenes

Organocatalytic Systems in Michael Additions and Other Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts. These systems offer advantages in terms of low toxicity, stability, and accessibility.

Bispidines, or 3,7-diazabicyclo[3.3.1]nonanes, are conformationally rigid molecules that have proven effective in various asymmetric syntheses. mdpi.comresearchgate.net Their utility as organocatalysts in the Michael addition of nucleophiles like diethyl malonate to β-nitrostyrene has been a subject of detailed mechanistic investigation. mdpi.comresearchgate.netscilit.comdntb.gov.ua

A fascinating discovery in this area is the dual role these molecules can play. Research has shown that in certain reactions, the NH-bispidine does not act as a true catalyst in its initial form. Instead, it first participates in a Michael addition to β-nitrostyrene itself. mdpi.comresearchgate.net This initial reaction forms a betaine (B1666868) adduct, which then serves as the actual catalytic species for the main reaction, such as the addition of a malonate. mdpi.comresearchgate.net In this scenario, the original bispidine is more accurately described as an initiator rather than a catalyst. mdpi.comresearchgate.net This proposed mechanism involves the adduct activating the reactants, a departure from the expected behavior where the initial organocatalyst would facilitate the reaction directly. mdpi.comresearchgate.net

Studies using N-benzylbispidine as an organocatalyst demonstrated the complete conversion of β-nitrostyrene in the Michael addition, whereas catalysts containing only tertiary nitrogen atoms showed no activity. mdpi.com Interestingly, while chiral bispidines derived from monoterpenoids also led to complete conversion, they did not induce enantioselectivity in the final product, which was formed as a racemate. mdpi.com

Table 1: Performance of Bispidine-Based Organocatalysts in the Michael Addition to β-Nitrostyrene mdpi.com

| Catalyst | Role | Conversion of β-Nitrostyrene | Enantiomeric Excess (ee) |

| N-benzylbispidine | Initiator | Complete | Not Applicable (Racemic) |

| Chiral bispidines (10a-c) | Initiator | Complete | 0% (Racemic) |

| Bispidines with only tertiary N | Inactive | No reaction | Not Applicable |

A novel approach in catalysis involves the integration of organocatalytic moieties, like thiourea (B124793), into larger, structured frameworks such as metal-organic macrocycles (MOMs). rsc.orgresearchgate.net Thiourea groups are excellent hydrogen-bond donors and can activate electrophiles. By incorporating them into a discrete tetranuclear nickel(II)-based MOM, researchers have created a highly effective heterogeneous catalyst for the Michael addition of nitroalkanes to nitrostyrenes. rsc.orgresearchgate.net

The structure of these thiourea-functionalized MOMs creates a confined environment. rsc.org The thiourea groups within this cavity interact with substrate molecules via strong hydrogen bonds, facilitating their access and enhancing catalytic performance. rsc.orgresearchgate.net This system demonstrates remarkable yields and, notably, size-selectivity in the heterogeneous phase. rsc.org The design overcomes issues of self-association often seen with homogeneous thiourea catalysts and provides a robust, reusable catalytic system. rsc.orgresearchgate.net Infrared spectroscopy studies have confirmed that both β-nitrostyrene and the nucleophile can access the cavity of the macrocycle's trimeric subunit, a key factor in its catalytic activity. rsc.org

Metal-Complex Catalysis in Asymmetric Transformations (e.g., Ni(II)-diamine complexes)

Chiral metal complexes are at the forefront of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Nickel(II)-diamine complexes, in particular, have been extensively studied for their ability to catalyze asymmetric Michael additions to β-nitrostyrenes with high selectivity. acs.orgthieme-connect.comresearchgate.net

The stereochemical outcome of reactions catalyzed by Ni(II)-diamine complexes is intricately linked to the precise three-dimensional arrangement of the ligands around the nickel center, a phenomenon known as coordination isomerism. acs.org Elucidating the origin of stereoselectivity requires a deep understanding of the transition state geometry.

Experimental and computational studies have been employed to clarify the mechanism of facial selectivity in Ni(II)-diamine-catalyzed asymmetric Michael reactions. acs.org It has been proposed that the stereochemical outcome depends on the specific coordination structure of the octahedral Ni(II) complex and the way it activates the β-nitrostyrene. acs.org For instance, the nitroalkene is thought to approach an open apical position at the Ni(II) center in the transition state. acs.org The specific chirality of the diamine ligand dictates which face of the nitrostyrene (B7858105) is exposed to the incoming nucleophile, thereby determining the configuration of the newly formed stereocenter. acs.org

The ability to control facial selectivity—that is, to selectively attack one of the two faces of the planar nitroalkene—is a primary goal in asymmetric catalysis. This control is achieved through the rational design of the chiral ligands coordinated to the metal center. chemrxiv.orgchemrxiv.orgrsc.org

For Ni(II)-diamine catalysts, modifications to the diamine ligand's backbone and substituent groups can profoundly influence the steric and electronic environment of the catalytic pocket. acs.org By strategically placing bulky groups on the ligand, one can block one of the pathways for the nucleophile's approach, thereby favoring addition to a specific face of the β-nitrostyrene. This principle allows for the predictable synthesis of either enantiomer of the product simply by choosing the appropriate ligand enantiomer. The development of polysulfonate-supported chiral diamine-nickel catalysts is one such application, creating a reusable system that provides high yields and enantioselectivity (up to 92% ee) in the conjugate addition of diethyl malonate to β-nitrostyrenes. thieme-connect.com

Table 2: Key Factors in Ligand Design for Facial Selectivity Control acs.org

| Design Principle | Effect on Catalysis | Desired Outcome |

| Steric Hindrance | Bulky substituents on the ligand block one face of the substrate. | High enantioselectivity (ee). |

| Electronic Tuning | Electron-donating or -withdrawing groups on the ligand modify the Lewis acidity of the Ni(II) center. | Optimized catalyst activity and turnover. |

| Conformational Rigidity | A rigid ligand backbone reduces the number of possible transition states. | Improved predictability and selectivity. |

Green Catalysis and Sustainable Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign, energy-efficient, and minimize waste. iitm.ac.inresearchgate.netuni-rostock.de In the context of β-nitrostyrene chemistry, this involves developing sustainable catalytic methods.

Key strategies in green catalysis include the use of non-toxic, renewable catalysts, and the replacement of hazardous organic solvents with more environmentally friendly alternatives. jetir.orgnih.gov One significant advancement is the development of organocatalytic systems that can perform Michael additions in water, or even brine and seawater, eliminating the need for organic solvents. nih.govresearchgate.net Bifunctional catalysts bearing long hydrophobic alkyl chains have been shown to be effective in these aqueous media, affording excellent yields and high enantioselectivity. nih.gov

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes to Access Substituted β-Nitrostyrenes

The synthesis of β-nitrostyrenes is a cornerstone for their application in organic synthesis. While classical methods for their preparation exist, the development of novel, more efficient, and environmentally benign synthetic routes remains a key research objective. orgchemres.org Modern synthetic chemistry is increasingly focused on methods that offer high regioselectivity and are amenable to creating a diverse range of substituted β-nitrostyrenes under mild conditions. orgchemres.org

One promising avenue is the exploration of ipso-nitration of arylboronic acids, which provides a catalyst-free and operationally simple method for producing nitroarenes that can serve as precursors to nitrostyrenes. orgchemres.org Another area of interest is the decarboxylative nitration of aromatic unsaturated carboxylic acids, which proceeds via a radical-based pathway. orgchemres.org The development of new nitrating agents and catalytic systems, such as the use of 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036), offers advantages like shorter reaction times and excellent product yields. orgchemres.org Furthermore, microwave-assisted, solvent-free synthesis has been shown to be a rapid method for preparing β-nitrostyrenes. acs.org The continuous evolution of these methods is crucial for accessing a wider array of substituted β-nitrostyrenes, including those with complex substitution patterns like 2,4,6-trimethyl-β-nitrostyrene, which are essential for building complex molecular architectures. iiserpune.ac.in

| Synthetic Method | Key Features | Relevant Precursors |

| Ipso-nitration | Catalyst-free, operationally simple, good to excellent yields. orgchemres.org | Arylboronic acids orgchemres.org |

| Decarboxylative Nitration | Radical-based pathway. orgchemres.org | Aromatic unsaturated carboxylic acids orgchemres.org |

| Microwave-Assisted Synthesis | Rapid, solvent-free conditions. acs.org | Aromatic aldehydes, nitroalkanes acs.org |

| Acidic Ionic Liquid Nitration | Short reaction times, excellent yields. orgchemres.org | Aromatic compounds orgchemres.org |

Exploration of Undiscovered Reactivity Patterns of the Nitrovinyl Group

The nitrovinyl group in β-nitrostyrenes is a versatile functional group, participating in a wide range of chemical transformations. While its role as a Michael acceptor is well-established, future research will likely uncover new and unexpected reactivity patterns. A significant area of exploration is the participation of β-nitrostyrenes in various cycloaddition reactions.

Recent studies using Molecular Electron Density Theory (MEDT) have provided deep insights into the reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. nih.gov These studies have revealed that such reactions can proceed via a one-step mechanism, with the regioselectivity being well-explained by the analysis of conceptual DFT reactivity indices. nih.gov The less stable (Z)-isomer has been found to be more reactive than the (E)-isomer in certain cases. nih.gov The formation of new single bonds during these cycloadditions has been shown to occur through a two-stage one-step mechanism. nih.gov Further exploration of cycloaddition reactions, such as [4+1] cycloadditions with electrophilic carbenes, will continue to expand the synthetic utility of the nitrovinyl group. nih.gov Uncovering novel reactivity will enable the synthesis of complex heterocyclic systems that are otherwise difficult to access.

Integration of Advanced Computational Methods for Predictive Organic Chemistry

The synergy between experimental and computational chemistry is becoming increasingly vital in modern organic synthesis. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of reactions involving β-nitrostyrenes. nih.gov These methods allow for a detailed understanding of reaction mechanisms at the molecular level.

For instance, MEDT studies have been instrumental in explaining the different reactivities and selectivities of (Z)- and (E)-β-nitrostyrenes in cycloaddition reactions. nih.gov Computational models can predict activation enthalpies and the stereochemical outcomes of these reactions. nih.gov Furthermore, the analysis of conceptual DFT reactivity indices helps in understanding the polar nature of these reactions. nih.gov Future research will likely see an even greater integration of computational tools for the de novo design of reactions and for predicting the properties of novel substituted β-nitrostyrenes. Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and identifying potential substrates for specific transformations. nih.govnih.gov The development of predictive models for substrate scope, as demonstrated in the hydroamination of alkenes, showcases the potential of computational chemistry to guide synthetic efforts. acs.org

| Computational Method | Application in β-Nitrostyrene Chemistry | Key Insights |

| Molecular Electron Density Theory (MEDT) | Analysis of cycloaddition reactions. nih.govnih.gov | Elucidation of reaction mechanisms, understanding reactivity and selectivity. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculation of activation energies, analysis of reactivity indices. nih.govacs.org | Prediction of reaction feasibility and regioselectivity. nih.govacs.org |

| Machine Learning | Prediction of post-translational modification sites. nih.govnih.gov | Potential for predicting reactivity and guiding substrate selection. nih.govnih.gov |

Expanding the Scope of Catalytic Systems for Enantioselective and Regioselective Transformations

The development of catalytic systems that can control both the enantioselectivity and regioselectivity of reactions involving β-nitrostyrenes is a major frontier in organic synthesis. Organocatalysis has emerged as a powerful strategy for achieving high levels of stereocontrol in reactions such as the Michael addition of α-nitroesters to nitroalkenes. nih.gov

Bifunctional organocatalysts, such as those based on squaramides, have been shown to be highly effective in promoting enantioselective Michael additions, allowing for the synthesis of adducts with two stereocenters, one of which can be a quaternary center. nih.gov Interestingly, catalysts with the same absolute chirality in their backbone can lead to different diastereomers, providing a method for diastereodivergent synthesis. nih.gov Future research will focus on the design of new and more efficient catalysts, including metal-based and enzymatic systems, to further expand the scope of these transformations. The development of catalytic systems for novel reactions, such as the enantioselective α,β,γ-trifunctionalization of enals, demonstrates the potential for creating complex, highly functionalized molecules from simple precursors. nih.gov The ability to precisely control the three-dimensional arrangement of atoms in the products of these reactions is critical for applications in various fields of chemical science. The use of rhodium-catalysis for the addition of benzamides to nitrostyrenes further highlights the importance of expanding the repertoire of catalytic methods. acs.org

Q & A

Basic Research Questions

Q. What are the recommended stabilization methods for 2,4,6-Trimethyl-beta-nitrostyrene during experimental handling, and how do they impact reactivity?

- Methodological Answer : Stabilization with inhibitors like 4-tert-butylcatechol (TBC) is critical to prevent polymerization or decomposition. TBC acts as a radical scavenger, ensuring compound integrity during storage and reactions. For lab-scale use, a concentration of 50–100 ppm TBC is typically sufficient. Confirm stabilization efficiency via gas chromatography (GC) to monitor purity shifts over time .

Q. What safety protocols are essential for handling 2,4,6-Trimethyl-beta-nitrostyrene in laboratory settings?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) must include nitrile gloves, vapor respirators, and safety goggles. Conduct risk assessments for skin/eye contact, and ensure emergency showers/eye baths are accessible. These protocols align with OSHA and GHS standards for styrene derivatives .

Q. How can researchers confirm the structural identity and purity of synthesized 2,4,6-Trimethyl-beta-nitrostyrene?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments (e.g., meta-substituted methyl groups) and nitro-group coupling patterns.

- GC-MS : Compare retention times and fragmentation patterns against authenticated standards.

- Elemental Analysis : Verify C, H, N, and O percentages against the molecular formula (C₁₁H₁₃NO₂). Cross-validate with IR spectroscopy for nitro-group stretching frequencies (~1520 cm⁻¹) .

Advanced Research Questions

Q. What analytical strategies are effective for identifying degradation products of 2,4,6-Trimethyl-beta-nitrostyrene under oxidative conditions?

- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate degradation byproducts. Analyze via LC-QTOF-MS in positive/negative ionization modes. Employ suspect screening for nitroso derivatives and quinones, and apply isotopic labeling (e.g., ¹⁵N-tracer studies) to track nitro-group transformations. Confirm structures using high-resolution MS/MS libraries .

Q. How can computational modeling predict the reactivity of 2,4,6-Trimethyl-beta-nitrostyrene in Diels-Alder reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (FMOs). Evaluate electron-deficient β-nitrostyrene’s LUMO energy to predict regioselectivity with dienes. Compare activation energies for endo/exo pathways using transition-state theory. Validate predictions experimentally via kinetic studies .

Q. How should researchers address contradictions in reported spectral data for 2,4,6-Trimethyl-beta-nitrostyrene derivatives?

- Methodological Answer : Systematically evaluate solvent effects, concentration-dependent shifts, and instrument calibration. For example, NMR chemical shifts may vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. Replicate experiments under standardized conditions and cross-reference with crystallographic data (if available). Use multivariate analysis to resolve overlapping signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.